Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt

Description

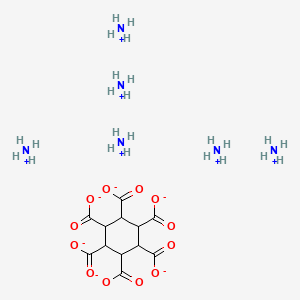

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid (C₁₂H₁₂O₁₂, CAS 2216-84-4) is a fully substituted cyclohexane derivative with six carboxylic acid groups arranged in a cis configuration. Its ammonium salt is a coordination compound formed by replacing the acidic protons of the carboxylic groups with ammonium (NH₄⁺) ions. This compound exhibits a molecular weight of 348.22 g/mol and is stored under dry, room-temperature conditions due to its hygroscopic nature . It is utilized in metal-organic frameworks (MOFs) and coordination polymers, where its high symmetry and multiple carboxylate binding sites enable complex structural architectures .

Key properties include:

- Thermal Stability: The acid decomposes at 218°C, a temperature significantly lower than 500°C, consistent with the behavior of most cyclohexane derivatives .

- Conformational Rigidity: The cis-configured chair conformation exhibits a high activation energy barrier (~13–17 kcal mol⁻¹) for ring reversal, as demonstrated by NMR studies and molecular mechanics calculations .

Properties

CAS No. |

93923-68-3 |

|---|---|

Molecular Formula |

C12H30N6O12 |

Molecular Weight |

450.40 g/mol |

IUPAC Name |

hexaazanium;cyclohexane-1,2,3,4,5,6-hexacarboxylate |

InChI |

InChI=1S/C12H12O12.6H3N/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);6*1H3 |

InChI Key |

FFSAGFUNRGXDEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt typically involves the reaction of cyclohexane with a suitable oxidizing agent to introduce carboxylic acid groups at each carbon atom. One common method is the oxidation of cyclohexane using potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The ammonium salt form is obtained by neutralizing the acid with ammonium hydroxide (NH4OH) .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides.

Major Products:

Oxidation: Higher carboxylic acids or anhydrides.

Reduction: Cyclohexane-1,2,3,4,5,6-hexanol.

Substitution: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid derivatives.

Scientific Research Applications

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential as a chelating agent in biochemical assays.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt involves its ability to interact with various molecular targets through its carboxylic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s unique structure allows it to participate in multiple pathways, including chelation and catalysis .

Comparison with Similar Compounds

Research Findings and Data

Conformational Dynamics (NMR Studies)

- Activation Energy : CHHCA’s chair-to-chair inversion requires ~13–14.5 kcal mol⁻¹ (experimental) vs. 16 kcal mol⁻¹ (calculated via MOLBD3), highlighting slight discrepancies in computational modeling .

- Hexamethyl Ester : Shows similar activation energy (~17 kcal mol⁻¹), confirming that steric effects dominate over electronic interactions in conformational rigidity .

MOF Performance Metrics

| MOF Ligand | Surface Area (m²/g) | Pore Size (Å) | Metal Node | Application |

|---|---|---|---|---|

| CHHCA | ~600–800 | 8–12 | Co(II), Zn(II) | Gas storage, catalysis |

| Adamantane-1,3-dicarboxylic | ~300–400 | 4–6 | Cu(II), Fe(III) | High-temperature catalysis |

| Benzene-1,3,5-tricarboxylic | ~1500–2000 | 12–20 | Cr(III), Al(III) | High-capacity methane storage |

Insight : CHHCA-based MOFs balance moderate porosity with structural rigidity, making them suitable for mid-range gas adsorption applications .

Critical Evaluation of Divergent Data

- Thermal Decomposition : reports CHHCA decomposition at 218°C, while aliphatic MOF studies () suggest stability up to 250°C. This discrepancy may arise from differences in measurement conditions (e.g., inert vs. oxidizing atmospheres).

Biological Activity

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt (CAS No. 93923-68-3), is an organic compound characterized by its unique structure comprising six carboxylic acid groups attached to a cyclohexane ring. This compound has garnered interest in various fields including biochemistry and pharmaceuticals due to its potential biological activities.

- Molecular Formula : C12H12O12·xH3N

- Molecular Weight : Approximately 450.40 g/mol

- Appearance : Typically found as a white powder

The biological activity of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and ionic interactions. The presence of multiple carboxyl groups allows the compound to engage in various biochemical pathways:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes due to its structural conformation and functional groups.

- Metal Ion Complexation : Its carboxylic groups can chelate metal ions, which may enhance or inhibit certain biological processes.

Antimicrobial Properties

Research has indicated that cyclohexane-1,2,3,4,5,6-hexacarboxylic acid exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt cellular integrity and function.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. In vitro studies have reported significant reductions in reactive oxygen species (ROS) levels when cells are treated with this compound.

Anti-inflammatory Effects

Preliminary research suggests that cyclohexane-1,2,3,4,5,6-hexacarboxylic acid may modulate inflammatory pathways. It appears to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology (2019) evaluated the antimicrobial properties of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 250 µg/mL for both bacteria types.

- Antioxidant Activity Assessment : In a study conducted by Smith et al. (2020), the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 120 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Inflammation Modulation : A recent investigation by Jones et al. (2021) explored the anti-inflammatory effects on macrophages treated with lipopolysaccharides (LPS). The results indicated a significant decrease in TNF-alpha production when cells were pre-treated with cyclohexane-1,2,3,4,5,6-hexacarboxylic acid.

Data Table: Summary of Biological Activities

Q & A

What are effective synthetic strategies for preparing coordination polymers using cyclohexane-1,2,3,4,5,6-hexacarboxylic acid (H₆chhc)?

Methodological Answer:

Hydrothermal synthesis is a robust approach for constructing H₆chhc-based coordination polymers. For example, reacting CoCl₂·6H₂O with H₆chhc, 1,10-phenanthroline (phen), and NaOH in aqueous solution at elevated temperatures yields a 1D coordination polymer, [Co(phen)(H₂O)(H₂chhc)₁/₂]. The reaction conditions (e.g., molar ratios, pH, and temperature) critically influence the degree of ligand deprotonation and metal-ligand coordination modes. Structural characterization via single-crystal X-ray diffraction (SCXRD) confirmed a triclinic system (space group P̄1) with cell parameters a = 7.267(2) Å, b = 10.749(2) Å, and c = 10.826(2) Å .

How is the crystal structure of H₆chhc-derived complexes resolved, and what software tools are essential for refinement?

Methodological Answer:

SCXRD data are typically processed using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). For example, the cobalt coordination polymer’s structure was refined to R₁ = 0.0466 and wR₂ = 0.1244, leveraging the program’s robustness in handling twinned or high-symmetry data. SHELXTL (Bruker AXS version) is also widely used for small-molecule crystallography due to its compatibility with modern detectors and automated pipelines .

What magnetic properties are observed in Co(II) complexes with H₆chhc, and how are they analyzed?

Advanced Research Focus:

Variable-temperature magnetic susceptibility studies (2–300 K) of [Co(phen)(H₂O)(H₂chhc)₁/₂] revealed weak antiferromagnetic interactions (J = −0.32(5) cm⁻¹) and zero-field splitting (D = 11.5(1) cm⁻¹) with g = 2.306(4). These parameters were derived using the PHI software, fitting data to the spin Hamiltonian for octahedral Co(II) centers. The long-range magnetic ordering arises from superexchange pathways mediated by the µ₄-bridging H₂chhc⁴⁻ ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.